molecular formula C12H20N4O4 B8397320 2-Tert-butoxycarbonylamino-4-1,2,3-triazol-2-yl-butyric acid methyl ester

2-Tert-butoxycarbonylamino-4-1,2,3-triazol-2-yl-butyric acid methyl ester

Cat. No. B8397320
M. Wt: 284.31 g/mol
InChI Key: GLGUOIBOJPQDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08552205B2

Procedure details

To a solution of 0.87 g (8.4 mmol) of 2-chloroimidazole in 14 mL of DMF was added 0.40 g (10 mmol) of 60% NaH in mineral oil. After 20 min of stirring, 2.5 g (8.4 mmol) of 4-bromo-2-tert-butoxycarbonylamino-butyric acid methyl ester in 5 mL of DMF was added. The reaction mixture was heated to 80° C. for 1 h. The mixture was diluted with EtOAc (150 mL), washed with water, brine, dried over MgSO4, filtered, and concentrated. The residue was purified by flash chromatography (0-5% MeOH in CH2Cl2) to provide 2.1 g (78%) of 2-tert-butoxycarbonylamino-4-1,2,3-triazol-2-yl-butyric acid methyl ester.
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1[NH:3][CH:4]=[CH:5][N:6]=1.[H-].[Na+].[CH3:9][O:10][C:11](=[O:24])[CH:12]([NH:16][C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][CH2:14]Br.C[N:26](C=O)C>CCOC(C)=O>[CH3:9][O:10][C:11](=[O:24])[CH:12]([NH:16][C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][CH2:14][N:26]1[N:3]=[CH:4][CH:5]=[N:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.87 g
Type
reactant
Smiles
ClC=1NC=CN1
Name
Quantity
0.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
14 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
COC(C(CCBr)NC(=O)OC(C)(C)C)=O
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After 20 min of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (0-5% MeOH in CH2Cl2)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC(C(CCN1N=CC=N1)NC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.